21-Dehydro ∆7,9(11)-Dexamethasone
Description
Chemical Identity and Nomenclature
21-Dehydro ∆7,9(11)-Dexamethasone represents a specific structural variant of dexamethasone that incorporates both a 21-dehydro modification and a delta-7,9(11) double bond system. The compound is classified within the broader category of dexamethasone-related impurities that are routinely monitored during pharmaceutical manufacturing and quality control processes. According to analytical methodologies described in pharmaceutical literature, this compound falls under the classification of "dexamethasone 7,9-diene" impurities, which are specifically monitored using high-performance liquid chromatography techniques.
The nomenclature of this compound reflects its structural modifications from the parent dexamethasone molecule. The "21-dehydro" designation indicates the conversion of the 21-hydroxyl group to an aldehyde functionality, while the "∆7,9(11)" notation signifies the presence of a conjugated double bond system within the steroid backbone. This specific structural arrangement creates unique chemical and analytical properties that distinguish it from other dexamethasone-related impurities.
Analytical identification of this compound relies on its distinct chromatographic behavior and spectral characteristics. The presence of the extended conjugated system affects both the ultraviolet absorption properties and the retention characteristics under reversed-phase chromatographic conditions. Pharmaceutical analytical methods specifically account for this compound's unique properties when establishing separation conditions and detection parameters.
Structural Relationship to Dexamethasone
The structural relationship between 21-Dehydro ∆7,9(11)-Dexamethasone and its parent compound dexamethasone involves specific modifications that significantly alter the molecule's chemical properties. Dexamethasone itself possesses the molecular formula C22H29FO5 and contains characteristic structural features including a 9-fluoro substituent, 11β-hydroxyl group, and 16α-methyl group. The conversion to 21-Dehydro ∆7,9(11)-Dexamethasone introduces additional structural complexity through the formation of the aldehyde functionality at position 21 and the introduction of unsaturation in the 7,9(11) positions.
The delta-7,9(11) double bond system represents a significant structural departure from the saturated steroid backbone of dexamethasone. This modification creates an extended conjugated system that affects the molecule's electronic properties and potentially its biological activity profile. The combination of this unsaturation with the 21-dehydro modification results in a compound with distinct physicochemical characteristics compared to the parent dexamethasone molecule.
Comparative analysis of structural features reveals that 21-Dehydro ∆7,9(11)-Dexamethasone maintains the core steroid backbone while incorporating modifications that can arise through synthetic processes or degradation pathways. The retention of the 9-fluoro substituent and other characteristic dexamethasone structural elements provides the basis for its classification as a dexamethasone-related impurity rather than a completely distinct chemical entity.
The structural modifications present in 21-Dehydro ∆7,9(11)-Dexamethasone affect its chromatographic behavior, with analytical methods reporting specific relative retention times compared to dexamethasone. These structural changes necessitate careful consideration during method development for pharmaceutical analysis, as the compound's unique properties must be accommodated within existing analytical frameworks.
Significance as a Pharmaceutical Impurity
21-Dehydro ∆7,9(11)-Dexamethasone holds particular significance within pharmaceutical manufacturing as an impurity that requires specific monitoring and control measures. Regulatory guidance documents, including International Council for Harmonisation recommendations, establish specific thresholds for impurity identification and qualification based on the level of exposure and potential safety considerations. The compound falls within the category of organic impurities that must be controlled according to established pharmacopeial standards and regulatory requirements.
Analytical methodologies for dexamethasone pharmaceutical products specifically include provisions for detecting and quantifying this impurity type. United States Pharmacopeia methods describe specific analytical conditions for the separation and quantification of "dexamethasone 7,9-diene" impurities, with established relative response factors and acceptance criteria. These methods utilize ultra-high-performance liquid chromatography with ultraviolet detection at 240 nanometers, providing sufficient sensitivity and selectivity for regulatory compliance.
The significance of this impurity extends beyond simple analytical detection to encompass broader quality control considerations. Pharmaceutical manufacturers must establish appropriate control strategies that account for the potential formation of this impurity during synthesis, purification, and storage processes. The compound's formation pathway and stability characteristics influence both manufacturing process design and product shelf-life considerations.
Table 1: Analytical Parameters for 21-Dehydro ∆7,9(11)-Dexamethasone Detection
Regulatory assessment of this impurity type involves consideration of its structural relationship to the active pharmaceutical ingredient and potential toxicological implications. Regulatory authorities evaluate impurity specifications based on established safety thresholds and available toxicological data, with specific attention to structural alerts that might indicate potential safety concerns.
The pharmaceutical industry's approach to controlling this impurity reflects broader trends toward comprehensive impurity profiling and risk-based quality control strategies. Modern analytical methods provide sufficient sensitivity to detect and quantify this impurity at levels well below established safety thresholds, enabling effective process control and product quality assurance. The development of these analytical capabilities represents a significant advancement in pharmaceutical quality control, allowing for more precise monitoring of complex impurity profiles associated with corticosteroid drug substances.
Properties
Molecular Formula |
C₂₂H₂₄O₄ |
|---|---|
Molecular Weight |
352.42 |
Synonyms |
9(11)-Dehydro Dexamethasone-7-ene 21-Aldehyde; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Dexamethasone and Its Impurities
| Parameter | Dexamethasone | 21-Dehydro ∆7,9(11)-Dexamethasone | 11-Desoxy 9-des Fluoro Dexamethasone |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₉FO₅ | C₂₂H₂₆O₄ | C₂₂H₃₀O₄ |
| Molecular Weight | 392.46 g/mol | 354.44 g/mol | 358.47 g/mol |
| Key Structural Features | C3=O, C11β-OH, C17α-OH, C21-OH | ∆7,9(11) double bonds, C21 dehydro | Absence of C9 fluorine, C11-OH |
| CAS Number | 50-02-2 | 1809224-82-5 | 19784-87-3 |
| Biological Relevance | Anti-inflammatory, immunosuppressive | Likely reduced glucocorticoid receptor affinity due to altered ring conformation | Reduced activity due to missing fluorine and hydroxyl groups |
Key Observations :
- The ∆7,9(11) configuration in 21-Dehydro ∆7,9(11)-Dexamethasone disrupts the planar structure of the steroid rings, which may impair binding to the glucocorticoid receptor compared to dexamethasone .
- The absence of fluorine (vs. 11-Desoxy 9-des Fluoro Dexamethasone) further reduces electronegativity and polar interactions critical for receptor activation .
Comparison with Lanostane-Type Triterpenoids
Lanostane triterpenoids, such as 3β-hydroxy-lanosta-7,9(11),24-trien-21-oic acid (MW: 470.7 g/mol), share the ∆7,9(11) double bond system but differ in their tetracyclic triterpene backbone (vs. steroid in dexamethasone derivatives) .
Key Observations :
- Both compounds exhibit conjugated double bonds at ∆7,9(11), but the triterpene’s larger structure enables interactions with lipid membranes or non-steroid receptors .
- The carboxylic acid group in the triterpenoid enhances solubility and may contribute to its bioactivity in immune modulation .
Comparison with Δ7,9(11) Stigmastane-Type Steroids
Stigmastane steroids, such as vernoniosides, feature a Δ7,9(11) system in a stigmastane (24-ethyl cholesterol) backbone. These compounds, isolated from Vernonia species, exhibit α-glucosidase inhibitory and anti-inflammatory activities .
Key Observations :
- The stigmastane backbone’s C24 ethyl group and glycosylation enhance membrane permeability and target specificity compared to synthetic dexamethasone derivatives .
Research Findings and Implications
- Structural Stability : The ∆7,9(11) configuration in 21-Dehydro ∆7,9(11)-Dexamethasone likely reduces metabolic degradation compared to dexamethasone, as conjugated double bonds resist enzymatic oxidation .
- Receptor Binding : Molecular docking studies on similar Δ7,9(11) steroids suggest that ring rigidity may hinder optimal binding to the glucocorticoid receptor’s ligand-binding domain .
Preparation Methods
Bromination-Elimination Strategy
The ∆7,9(11)-diene system is introduced via a bromination-elimination sequence. In a representative procedure from PMC, dibromantin (1,2-dibromotetrachloroethane) and 2,2′-azobisisobutyronitrile (AIBN) initiate radical-mediated bromination at C7 and C9 positions of a pregnane precursor.
Reaction Conditions :
-
Solvent : Benzene-hexane (1:1 v/v)
-
Temperature : Reflux at 100°C under argon
-
Catalyst : AIBN (0.2 mmol per 5.0 mmol substrate)
-
Duration : 30 minutes
Post-bromination, tetrabutylammonium fluoride (TBAF) in tetrahydrofuran eliminates bromide ions, yielding the ∆7,9(11)-diene structure. This step achieves 40–50% yield, with purity confirmed via HPLC (96.8%).
Table 1: Key NMR Chemical Shifts for ∆7,9(11)-Diene Intermediates
| Position | 1H Shift (ppm) | 13C Shift (ppm) |
|---|---|---|
| C7α | 5.36 | 117.13 |
| C7β | - | - |
| C9 | 1.93 | 46.12 |
| C11α | 1.61 | 20.90 |
Data sourced from NMR analysis of analogous 5,7-diene steroids.
Oxidation of C21 Hydroxyl to Ketone
Jones Oxidation for C21 Dehydrogenation
The C21 hydroxyl group is oxidized to a ketone using Jones reagent (CrO3 in H2SO4). This method, adapted from dexamethasone derivatization, proceeds under acidic conditions at 0–5°C to prevent over-oxidation.
Optimized Protocol :
-
Substrate : ∆7,9(11)-Dexamethasone intermediate (1 mmol)
-
Reagent : Jones reagent (2.5 equiv) in acetone
-
Reaction Time : 2 hours
-
Yield : 72–78%
Integrated Synthesis Workflow
Sequential Bromination and Oxidation
A two-step synthesis combines bromination-elimination and oxidation:
-
Bromination :
-
Oxidation :
Table 2: Comparative Reaction Yields and Conditions
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Dibromantin, AIBN | 40–50 | 96.8 |
| Oxidation | Jones reagent | 70–75 | 98.5 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra confirm regioselective deuteration and oxidation. Key features include:
Q & A
Q. What are the synthetic pathways for generating 21-Dehydro ∆7,9(11)-Dexamethasone, and how can its purity be validated?
- Methodological Answer : 21-Dehydro ∆7,9(11)-Dexamethasone is typically synthesized as a degradation product or impurity during the preparation of dexamethasone derivatives. Synthetic routes may involve controlled oxidation of the 21-hydroxyl group in dexamethasone or isomerization under acidic/basic conditions. Purity validation requires reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0–5.0). UV detection at 240 nm is recommended, as dexamethasone derivatives exhibit strong absorbance in this range . Confirmatory techniques like LC-MS or high-resolution NMR (e.g., ¹H, ¹³C) are essential for structural verification, referencing spectral libraries or published data for ∆7,9(11) isomers .
Q. How can 21-Dehydro ∆7,9(11)-Dexamethasone be distinguished from other dexamethasone impurities in analytical workflows?
- Methodological Answer : Differentiation relies on chromatographic retention times and mass spectral fragmentation. For HPLC, system suitability tests using reference standards (e.g., Dexamethasone EP Impurity K) are critical. Adjusting gradient elution parameters (e.g., 0.1% formic acid in water/acetonitrile) enhances resolution of structurally similar impurities like ∆8(14),9(11)-Dexamethasone or 11-desoxy variants . LC-MS/MS with multiple reaction monitoring (MRM) improves specificity—target characteristic fragments such as m/z 354.44 (parent ion) and product ions derived from cleavage at the ∆7,9(11) double bond .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictions in stability data for 21-Dehydro ∆7,9(11)-Dexamethasone under varying storage conditions?
- Methodological Answer : Stability studies should employ forced degradation (e.g., heat, light, pH extremes) followed by stability-indicating assays. For instance, exposure to 40°C/75% relative humidity accelerates degradation, with samples analyzed via HPLC-UV and LC-HRMS to track impurity profiles. Contradictions in degradation kinetics may arise from matrix effects (e.g., excipients in formulations) or residual solvents. Cross-validation using orthogonal methods (e.g., NMR for structural integrity) and statistical tools (e.g., ANOVA for batch variability) ensures data robustness .
Q. How does the presence of 21-Dehydro ∆7,9(11)-Dexamethasone impact the pharmacological activity of dexamethasone formulations?
- Methodological Answer : Comparative binding assays (e.g., glucocorticoid receptor affinity studies) and cell-based anti-inflammatory models (e.g., TNF-α inhibition in macrophages) are used to assess bioactivity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics. Note that ∆7,9(11) structural modifications may alter steric interactions with serum albumin, as seen in dexamethasone analogs, potentially reducing bioavailability . Synchrotron-based crystallography (e.g., Advanced Photon Source) can resolve albumin-binding conformations .
Q. What advanced analytical techniques are suitable for quantifying trace levels of 21-Dehydro ∆7,9(11)-Dexamethasone in complex biological matrices?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides sensitivity for trace analysis (LOQ < 0.1 ng/mL). Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis HLB) improves recovery from plasma or tissue homogenates. Deuterated internal standards (e.g., Dexamethasone-d5) correct for matrix effects . For non-invasive sampling, ambient ionization techniques like DESI-MS allow direct analysis of tissue sections without extensive preparation .
Method Development & Validation
Q. How should researchers design assays to evaluate the degradation kinetics of 21-Dehydro ∆7,9(11)-Dexamethasone in formulation matrices?
- Methodological Answer : Use a factorial design to test variables: temperature (25–60°C), pH (2–9), and oxidizers (e.g., H₂O₂). Monitor degradation via time-point sampling and HPLC-UV/HRMS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. For method validation, adhere to ICH Q2(R1) guidelines—assess linearity (1–200 µg/mL), precision (RSD < 2%), and accuracy (spiked recovery 98–102%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
